molecular formula C9H11FO2 B2994966 3-Fluoro-4-isopropoxyphenol CAS No. 1243280-91-2

3-Fluoro-4-isopropoxyphenol

Cat. No. B2994966
CAS RN: 1243280-91-2
M. Wt: 170.183
InChI Key: NERHFNAYORHTES-UHFFFAOYSA-N
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Description

3-Fluoro-4-isopropoxyphenol is a chemical compound with the CAS Number: 1243280-91-2 . It has a molecular weight of 170.18 .


Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-isopropoxyphenol can be analyzed using various techniques. For instance, the optimized molecular geometry, Mulliken atomic charges, highest occupied molecular orbitals (HOMO) energy, lowest unoccupied molecular orbitals (LUMO) energy, polarizability and the first order hyperpolarizability of similar compounds have been predicted with the help of quantum chemistry calculations by density functional theory (DFT) with B3LYP using 6-311++G(d,p) basis set .

Scientific Research Applications

Tyrosinase-Catalyzed Oxidation of Fluorophenols

Research demonstrates the activity of tyrosinase, a type 3 copper enzyme, towards fluorophenols, including the role of 3- and 4-fluorophenol in enzymatic polymerization processes. This study highlights the potential of fluorophenols in biocatalysis and the development of biopolymers through enzymatic methods (Battaini et al., 2002).

Antioxidant and Radical Scavenging Activity

Fluorophenols have been investigated for their antioxidant and radical scavenging properties. Specifically, the study on hydroxy-1-aryl-isochromans, which are related to 3-Fluoro-4-isopropoxyphenol, showcases the potential of these compounds in pharmaceutical applications to mitigate oxidative stress (Lorenz et al., 2005).

Site-Selective Metalation Reactions

The study on O-Methoxymethyl (MOM) protected fluorophenols explores their reactivity in site-selective metalation reactions. This research is crucial for the development of synthetic strategies in organic chemistry, highlighting the versatility of fluorophenols as substrates (Marzi et al., 2001).

Synthesis of Radiopharmaceuticals

Research into the synthesis of 4-[18F]Fluorophenol from benzyloxyphenyl-(2-thienyl)iodonium bromide for use in radiopharmaceuticals demonstrates the potential of fluorophenols in medical imaging and diagnostics. This work is a testament to the utility of fluorophenols in developing complex radiopharmaceuticals with potential applications in nuclear medicine (Ross et al., 2011).

Source of Difluorocarbene in Synthesis

The use of fluoroform as a source of difluorocarbene for the conversion of phenols to their difluoromethoxy derivatives showcases the synthetic utility of fluorophenols in organic chemistry. This method offers a cost-effective and environmentally friendly approach to synthesizing difluoromethoxy- and difluorothiomethoxyarenes, highlighting the versatility of fluorophenols in chemical synthesis (Thomoson & Dolbier, 2013).

Future Directions

While specific future directions for 3-Fluoro-4-isopropoxyphenol are not available, the development of new agents with fluorescent properties for clinical applications of integrated diagnosis and treatment is a possible future direction for similar compounds .

properties

IUPAC Name

3-fluoro-4-propan-2-yloxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO2/c1-6(2)12-9-4-3-7(11)5-8(9)10/h3-6,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERHFNAYORHTES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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